molecular formula C17H22N2O3 B2885679 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421445-28-4

3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2885679
CAS No.: 1421445-28-4
M. Wt: 302.374
InChI Key: OBQIDOLXFBSQDY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methyl groups, a furan ring attached via a methylene bridge, and an ethylurea moiety with a methoxy group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethylaniline and furan-3-carboxaldehyde.

  • Reaction Steps:

    • Formation of Schiff Base: The amine group of 3,4-dimethylaniline reacts with furan-3-carboxaldehyde to form a Schiff base.

    • Reduction: The Schiff base undergoes reduction, often using sodium cyanoborohydride, to form the corresponding amine.

    • Urea Formation: The resulting amine is then reacted with methoxyethyl isocyanate to form the final urea derivative.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.

  • Reduction: The furan ring can be reduced to a dihydrofuran derivative.

  • Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones and hydroquinones.

  • Reduction Products: Dihydrofuran derivatives.

  • Substitution Products: Various substituted ureas.

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.

  • Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: Modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and oxidative stress.

Comparison with Similar Compounds

  • 3-(3,4-Dimethylphenyl)urea: Lacks the furan and methoxyethyl groups.

  • 1-(Furan-3-ylmethyl)urea: Lacks the phenyl and methoxyethyl groups.

  • 2-Methoxyethylurea: Lacks the phenyl and furan groups.

Uniqueness: 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-4-5-16(10-14(13)2)18-17(20)19(7-9-21-3)11-15-6-8-22-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIDOLXFBSQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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